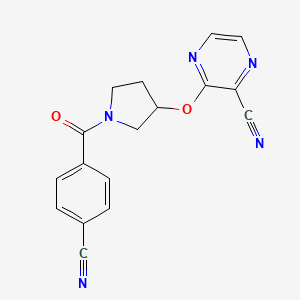![molecular formula C26H29N3O3 B2735187 N-[(1-{2-[4-(tert-butyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]-2-furylcarboxam ide CAS No. 920117-50-6](/img/structure/B2735187.png)
N-[(1-{2-[4-(tert-butyl)phenoxy]ethyl}benzimidazol-2-yl)ethyl]-2-furylcarboxam ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzimidazole core linked to a phenoxyethyl group and a furylcarboxamide group. The tert-butyl group attached to the phenoxyethyl group is a sterically demanding substituent, which can stabilize the molecule and influence its reactivity .Wissenschaftliche Forschungsanwendungen
Synthesis and Photophysical Characteristics
Research includes the synthesis and characterization of novel compounds inspired by 2-substituted benzimidazole, benzoxazole, and benzothiazole fluorescent derivatives. These compounds exhibit solvent polarity effects on absorption-emission properties and are characterized by excited state intra-molecular proton transfer (ESIPT) pathway, showing single absorption and dual emission characteristics. Such compounds, synthesized from p-N,N-diethyl amino salicylaldehyde with different substituted o-phenylenediamine or o-aminophenol or o-aminothiophenol, are thermally stable up to 200°C and exhibit promising photophysical properties for potential applications in fluorescent materials and sensors (Padalkar et al., 2011).
Antimicrobial Activity
Another application is found in the antimicrobial activity of synthesized 1,3,4-oxadiazole bearing 1H-benzimidazole derivatives. These compounds, derived from the reaction of 2-(Phenoxymethyl)-1H-benzimidazole with various reagents, have been tested against bacterial and fungal strains, showing significant activity. The potential of these compounds as antimicrobial agents highlights their importance in pharmaceutical research and development (Salahuddin et al., 2017).
Organogels and Fluorescent Gels
The development of organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides showcases an innovative application in material science. These compounds can form fluorescent gels, offering insights into the roles of amphiphilic properties and side-chain conformations in controlling gelating properties. This research opens up new avenues for the design of novel organogels for applications in optoelectronics and sensing technologies (Wu et al., 2011).
Electrochemical Properties
Investigations into the electrochemical and optical properties of new benzimidazole derivatives as acceptor units in donor–acceptor–donor type polymers have provided valuable insights into the effects of donor groups on the optical and electronic properties of polymers. This research contributes to the understanding of the potential applications of these polymers in electronic devices and photovoltaics, showcasing the importance of benzimidazole derivatives in advancing materials science (Ozelcaglayan et al., 2012).
Eigenschaften
IUPAC Name |
N-[1-[1-[2-(4-tert-butylphenoxy)ethyl]benzimidazol-2-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3/c1-18(27-25(30)23-10-7-16-32-23)24-28-21-8-5-6-9-22(21)29(24)15-17-31-20-13-11-19(12-14-20)26(2,3)4/h5-14,16,18H,15,17H2,1-4H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COBIZKXWNBVKDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC2=CC=CC=C2N1CCOC3=CC=C(C=C3)C(C)(C)C)NC(=O)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[2-({[(2-chloro-4-methylphenyl)carbamoyl]methyl}sulfanyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]piperidine-1-carboxylate](/img/structure/B2735104.png)
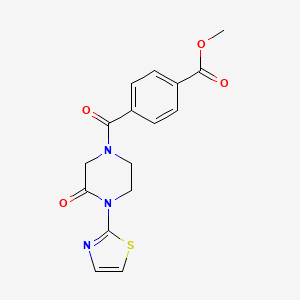
![methyl 4-(3a,6a-dimethylhexahydro-1H-1,4-methanocyclopenta[c]furan-1-carboxamido)benzoate](/img/structure/B2735112.png)
![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2735114.png)

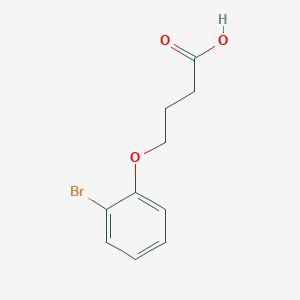
![5-(3-Pyridin-4-yl-1,2,4-oxadiazol-5-yl)-3-[3-(trifluoromethyl)phenyl]triazol-4-amine](/img/structure/B2735117.png)
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/no-structure.png)

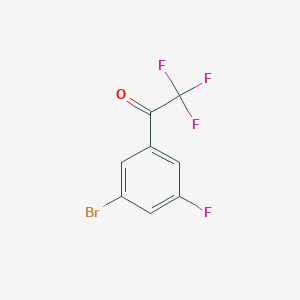
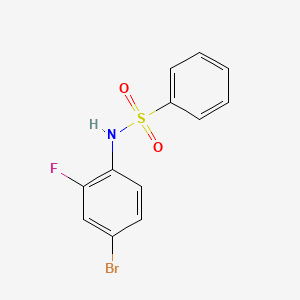
![8-[(3,4-Diethoxyphenyl)methyl]-12-sulfanylidene-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-trien-7-one](/img/structure/B2735125.png)
